molecular formula C9H20N2O B8511862 1-(4-Aminobutyl)piperidin-3-OL

1-(4-Aminobutyl)piperidin-3-OL

Cat. No.: B8511862
M. Wt: 172.27 g/mol
InChI Key: BAOWBVUPIXLQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminobutyl)piperidin-3-OL is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

1-(4-aminobutyl)piperidin-3-ol

InChI

InChI=1S/C9H20N2O/c10-5-1-2-6-11-7-3-4-9(12)8-11/h9,12H,1-8,10H2

InChI Key

BAOWBVUPIXLQSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCCCN)O

Origin of Product

United States

Contextualization Within Piperidine Alkaloid Chemistry and Analogues

The structural foundation of 1-(4-Aminobutyl)piperidin-3-OL is the piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom. encyclopedia.pubwikipedia.org This structural element is not merely a synthetic curiosity but is deeply rooted in the natural world. Piperidine alkaloids, a large and diverse family of natural products, are found in numerous plant species and even in some animals. wikipedia.orgresearchgate.net For instance, piperine (B192125) is the alkaloid responsible for the pungency of black pepper, while coniine is a highly toxic alkaloid found in poison hemlock. wikipedia.org

These naturally occurring compounds have long been a source of inspiration for chemists. Their biological activities, which span from antimicrobial to neurotoxic, are dictated by the specific arrangement of substituents on the piperidine core. This compound is a synthetic analogue, meaning it is a human-made molecule that shares the core piperidine structure but has a different substitution pattern than its natural counterparts. wisdomlib.org It is classified as an amino alcohol due to the presence of both an amino group (-NH2) at the end of the butyl chain and a hydroxyl group (-OH) on the piperidine ring. evitachem.com This dual functionality allows for a wide range of chemical reactions, such as acid-base reactions, nucleophilic substitutions, and condensations, making it a versatile building block in synthetic chemistry. evitachem.com

The development of synthetic analogues like this compound is a key strategy in medicinal chemistry. wisdomlib.orgnih.gov By systematically modifying the structure of natural alkaloids or creating entirely new piperidine-based molecules, researchers can fine-tune pharmacological properties to enhance therapeutic effects. researchgate.net The synthesis of these analogues often involves multi-step processes, including methods like the hydrogenation of pyridine (B92270) precursors or various cyclization reactions to construct the piperidine ring itself. nih.gov

Significance of Piperidine Scaffolds in Synthetic Organic and Medicinal Chemistry

The piperidine (B6355638) scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them a recurring feature in a wide range of therapeutic agents. nih.govresearchgate.net The prevalence of the piperidine ring is remarkable, with it being a key component in numerous FDA-approved drugs. wikipedia.orgnih.govenamine.net

The utility of the piperidine scaffold stems from several key characteristics:

Structural Flexibility: The non-aromatic, saturated nature of the piperidine ring allows it to adopt various low-energy conformations, which can be crucial for optimal binding to the three-dimensional active sites of proteins. researchgate.net

Physicochemical Properties: The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which often improves aqueous solubility and allows for critical interactions with biological targets. researchgate.net The introduction of the piperidine moiety can favorably alter properties like lipophilicity and metabolic stability. enamine.net

Synthetic Accessibility: A vast number of synthetic methods have been developed to create and functionalize piperidine rings, allowing chemists to readily generate a wide diversity of derivatives for screening and optimization. nih.govmdpi.com

The significance of this scaffold is evident in the broad range of therapeutic areas where piperidine-containing drugs are employed.

Table 1: Representative FDA-Approved Drugs Containing a Piperidine Scaffold

Drug Therapeutic Class Function
Haloperidol Antipsychotic Used in the management of schizophrenia and other psychotic disorders. wikipedia.orgnih.gov
Risperidone Antipsychotic Treats schizophrenia, bipolar disorder, and irritability associated with autism. wikipedia.orgnih.gov
Donepezil Acetylcholinesterase Inhibitor Used for the treatment of Alzheimer's disease. nih.govpharmjournal.ru
Fentanyl Opioid Analgesic A powerful synthetic opioid used for severe pain management. wikipedia.org
Loratadine Antihistamine Used to treat allergies. wikipedia.org
Methylphenidate Stimulant A central nervous system stimulant used to treat ADHD and narcolepsy. wikipedia.org

| Paroxetine | SSRI Antidepressant | Used to treat major depressive disorder, anxiety disorders, and OCD. wikipedia.org |

This table is for illustrative purposes and is not exhaustive.

Overview of Current Research Trajectories for Piperidine Derivatives

Retrosynthetic Strategies for Piperidine-3-ol and Aminobutyl Moieties

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For this compound, this process involves two primary disconnections: one to separate the piperidine-3-ol core and the other to form the aminobutyl side chain.

Preparation of Key Piperidinol Precursors

The piperidine-3-ol core is a common structural motif in many biologically active compounds. jst.go.jp Its synthesis can be approached in several ways. One common method involves the reduction of 3-piperidones. These precursors can be synthesized through various routes, including the Dieckmann condensation of appropriate diesters followed by hydrolysis and decarboxylation. dtic.mil Another approach is the alkylation of 3-hydroxypyridine, followed by reduction of the pyridine (B92270) ring. dtic.mil The catalytic hydrogenation of pyridine derivatives using catalysts like nickel is a frequently employed method for creating the piperidine ring. dtic.mil

Additionally, intramolecular cyclization reactions are a powerful tool for constructing the piperidine ring. For instance, δ-aminoamides or δ-haloamides can undergo reductive cyclization to form the corresponding lactams, which can then be reduced to piperidines. dtic.mil Aza-Diels-Alder reactions between imines and dienes can also lead to the stereoselective formation of piperidine derivatives. whiterose.ac.uk

Synthesis of Aminobutyl Side Chains

The 4-aminobutyl side chain can be introduced through various synthetic transformations. A common precursor is a derivative of 4-aminobutyric acid. This can be coupled with the piperidine nitrogen to form an amide, which is subsequently reduced to the amine. evitachem.com Alternatively, a four-carbon chain with a terminal protected amine or a precursor to an amine, such as a nitrile or a nitro group, can be attached to the piperidine nitrogen via N-alkylation. The protecting group is then removed, or the functional group is converted to an amine in the final steps.

Established Synthetic Routes to this compound

The construction of this compound is typically achieved through two main strategies: N-alkylation and reductive amination.

N-Alkylation Approaches

N-alkylation involves the reaction of piperidin-3-ol with a suitable four-carbon electrophile. researchgate.netresearchgate.net A common method is the reaction with a 4-halobutyl derivative, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dibromobutane, where the terminal amine is introduced later or is protected during the alkylation step. The use of a base is often required to facilitate the reaction. researchgate.net Alternatively, the reaction can be performed with a molecule already containing the amino group, which is typically protected to prevent side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) groups, which can be removed under specific conditions after the alkylation is complete. Another approach involves the alkylation of amines with alcohols, which can be achieved using various catalytic systems. nih.govsioc-journal.cn

Reductive Amination Strategies

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines. wikipedia.orglibretexts.org This two-step process begins with the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this can involve the reaction of piperidin-3-ol with a 4-aminobutanal (B194337) or a protected version thereof. researchgate.net

The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.com This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine. wikipedia.org

Stereoselective Synthesis of this compound Isomers

The presence of a chiral center at the C-3 position of the piperidine ring means that this compound can exist as a pair of enantiomers. The biological activity of chiral molecules can differ significantly between enantiomers, making stereoselective synthesis a critical aspect of medicinal chemistry. rsc.orgconicet.gov.ar

Several strategies can be employed to achieve the synthesis of specific stereoisomers. One approach is to start with a chiral precursor for the piperidine-3-ol core. For example, chiral amino acids can be used as starting materials to construct the piperidine ring with a defined stereochemistry. whiterose.ac.uk Asymmetric hydrogenation of a suitable precursor, such as a tetrahydropyridine (B1245486) derivative, using a chiral catalyst can also yield an enantiomerically enriched product. rsc.org

Another method is the resolution of a racemic mixture of this compound or an intermediate in its synthesis. This can be achieved through classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent. Biocatalytic resolutions, using enzymes that selectively react with one enantiomer, also offer a powerful method for obtaining optically pure compounds. rsc.org The stereochemical outcome of some reactions can be controlled by the reaction conditions, such as the choice of solvent and temperature. organic-chemistry.org

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis provides an efficient route to chiral piperidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool. For instance, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn A subsequent reduction step would then yield the corresponding chiral piperidine. snnu.edu.cn This three-step sequence, involving partial pyridine reduction, asymmetric carbometalation, and a final reduction, offers access to a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cn

Another potent strategy involves the use of chiral copper catalysts to mediate the regio- and enantioselective δ C-H cyanation of acyclic amines. nih.gov This method interrupts the traditional Hofmann-Löffler-Freytag reaction pathway, installing a cyano group at the δ-position, which can then be elaborated to form the piperidine ring. This approach has been successfully applied to the asymmetric synthesis of medicinally important piperidines. nih.gov

Phosphine-catalyzed [4+2] annulation of imines with allenes, using C2-symmetric chiral phosphepines as catalysts, also furnishes highly functionalized piperidine derivatives with very good stereoselectivity. researchgate.net Furthermore, asymmetric synthesis of substituted NH-piperidines can be achieved with complete chirality retention (ee > 95%) through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, demonstrating the utility of protecting group strategies in maintaining stereochemical integrity. rsc.org

Catalytic System Reaction Type Substrates Product Type Stereoselectivity Reference
Rhodium(I)/Chiral LigandAsymmetric Reductive HeckPyridine-1(2H)-carboxylate, Boronic Acids3-Substituted TetrahydropyridinesHigh ee snnu.edu.cn
Copper(II)/Chiral Ligandδ C-H CyanationAcyclic Aminesδ-Amino NitrilesHigh ee nih.gov
Chiral Phosphepine[4+2] AnnulationImines, AllenesFunctionalized PiperidinesVery Good researchgate.net

This table showcases examples of catalytic asymmetric systems used for the synthesis of chiral piperidine precursors.

Diastereoselective Control in Piperidine Ring Formation

Achieving diastereoselective control is crucial when multiple stereocenters are present, as in substituted 3-hydroxypiperidines. A concise and highly diastereoselective synthesis of both cis- and trans-2-substituted 3-piperidinols has been developed, starting from amino acids. nih.govbeilstein-journals.org This method can achieve diastereomeric ratios (dr) of up to >19:1 for both stereoisomers and is scalable. nih.govbeilstein-journals.org

One key transformation is the base-promoted intramolecular cyclization of enantiopure sulfinyl dienyl amines. acs.orgnih.gov This highly diastereoselective cyclization provides sulfinyl tetrahydropyridines, which can be converted to 3-hydroxytetrahydropyridines via a nih.govbeilstein-journals.org-sigmatropic rearrangement. acs.orgnih.gov The stereochemical outcome of these reactions is often highly predictable, with good to excellent levels of selectivity (dr from 75:25 to >98:2). acs.org

Radical cyclization is another effective method for achieving diastereoselectivity. The radical cyclization of specific acyclic precursors has been used to synthesize 2,6-disubstituted 3-hydroxypiperidine (B146073) derivatives, leading to the total synthesis of natural products like (–)-desoxoprosopinine. rsc.org Similarly, palladium-catalyzed C(sp3)–H arylation using an aminoquinoline auxiliary at the C(3) position of the piperidine ring achieves excellent regio- and stereoselectivity, yielding cis-3,4-disubstituted piperidines. acs.org The directing group's influence ensures that the functionalization occurs at a specific position and with a defined spatial orientation. acs.org

Method Key Transformation Stereochemical Outcome Diastereomeric Ratio (dr) Reference
Amino Acid-based SynthesisCyclodehydrationStereodivergent (cis and trans)Up to >19:1 nih.govbeilstein-journals.org
Sulfinyl Dienyl Amine CyclizationIntramolecular CyclizationHighly Diastereoselective75:25 to >98:2 acs.org
Radical CyclizationRadical-mediated Ring ClosureDiastereoselective2:1 rsc.org
Pd-Catalyzed C-H ArylationDirected C-H Functionalizationcis-selective6:4 to 7:3 (initial) acs.org

This table summarizes methodologies for achieving diastereoselective control in the formation of substituted hydroxypiperidines.

Novel Synthetic Methodologies and Process Optimization for Research Scale

The development of new synthetic routes and the optimization of existing ones are critical for making complex molecules like this compound more accessible for research purposes. This involves improving efficiency, scalability, and sustainability.

Green Chemistry Principles in Piperidine Synthesis

Modern synthetic chemistry increasingly emphasizes green chemistry principles to minimize environmental impact. pharma.hr An efficient green approach to N-substituted piperidones has been developed that avoids the classical Dieckman condensation, offering significant advantages. nih.govfigshare.com This can be relevant for synthesizing precursors to the target molecule. The use of amino acids, such as aspartic acid, instead of ammonia (B1221849) in piperidone synthesis is another example of a greener approach. researchgate.net

The sustainable synthesis of piperidine from bio-renewable sources, such as the hydrogenolysis of tetrahydrofurfurylamine, represents a significant advancement. rsc.org Researchers have developed a one-pot reaction using a Rh–ReOx/SiO2 catalyst to produce piperidine with a high yield of 91.5%. rsc.org Similarly, 2-aminomethylpiperidine can be produced from bio-renewable 2,5-bis(aminomethyl)furan (B21128) using a Pt/γ-Al2O3 catalyst. rsc.org Electrosynthesis in a flow microreactor offers another green and efficient method for producing piperidine derivatives, eliminating the need for toxic or expensive reagents and allowing for easy scalability. beilstein-journals.org These principles and methods, while not directly reported for this compound, are highly applicable to its large-scale research synthesis.

Chemo- and Regioselective Functionalization of the Piperidine Core

Once the piperidine ring is formed, chemo- and regioselective functionalization is often required to install the final substituents. The piperidine ring is a key structural subunit in many natural products and pharmaceuticals, making its selective modification a topic of intense research. clemson.edu

Palladium-catalyzed C(sp3)–H arylation is a powerful tool for regioselective functionalization. By using a directing group at the C(3) position, arylation can be selectively targeted to the C(4) position of the piperidine ring. acs.org This strategy provides excellent control over the site of new bond formation. The Hofmann–Löffler–Freytag (HLF) reaction and its modern variants allow for regioselective C-H amination, typically forming pyrrolidines via a 1,5-hydrogen atom transfer (HAT), but under certain conditions, can be guided to form piperidines via a 1,6-HAT. pharma.hr The regioselectivity between these pathways can be influenced by the substrate's structural rigidity or by employing intermolecular mechanisms. pharma.hr

Furthermore, the conjugate addition of Grignard reagents to 4-pyridones can be controlled to achieve regioselective 1,4-addition, providing a route to substituted tetrahydropyridones, which are precursors to functionalized piperidines. clemson.edu These selective functionalization techniques are crucial for completing the synthesis of complex piperidine derivatives like this compound, particularly for the introduction of the aminobutyl side chain onto a pre-formed 3-hydroxypiperidine core.

Design Principles for Structural Analogues and Probes

The design of structural analogues and molecular probes derived from this compound follows established medicinal chemistry principles aimed at exploring the chemical space around the parent molecule. A primary strategy involves a fragment-based approach, where the core molecule is dissected into its key components: the piperidine ring, the aminobutyl side chain, and the hydroxyl group. nih.govnih.gov Each component can be modified to probe its specific contribution to molecular interactions.

Computational chemistry and molecular modeling serve as predictive tools in the design process. researchgate.net Techniques like comparative molecular field analysis (CoMFA) can be used to build models that relate molecular structure to biological activity for a series of analogues. researchgate.net These models help rationalize the effects of steric and electronic properties of different substituents, guiding the synthesis of new compounds with potentially improved characteristics. researchgate.netmdpi.com

The creation of a diverse library of derivatives is a common approach. mdpi.com This involves systematically modifying the key functional groups to understand the structural requirements for activity. nih.govmdpi.com For instance, the basicity of the amine functions and the hydrogen-bonding capacity of the hydroxyl group are critical features whose importance can be evaluated through targeted chemical derivatization. nih.gov

Systematic Chemical Modifications of Key Functional Groups

The structure of this compound offers several points for systematic chemical modification to explore the SAR. These modifications target the piperidine nitrogen, the aminobutyl chain, the C-3 hydroxyl group, and the piperidine ring itself.

The N-1 position of the piperidine ring is a tertiary amine, substituted with the 4-aminobutyl chain. This position is a critical anchor for modification. Replacing the entire aminobutyl group with other substituents can profoundly alter the molecule's properties.

Alkyl and Aryl Chains: The aminobutyl group can be replaced with other alkyl chains of varying lengths or with aryl-containing moieties. nih.govacs.org The introduction of an aromatic ring at this position, for example, could introduce potential π-stacking interactions.

Heterocyclic Groups: The piperidine nitrogen can be linked to other heterocyclic systems. This strategy is often used to introduce different physicochemical properties or to target specific receptor sub-types.

Basicity Modulation: The nature of the N-1 substituent directly influences the pKa of the piperidine nitrogen. For example, replacing the piperidine ring with a piperazine (B1678402) system can drastically alter the acid-base properties of the molecule, which is critical for interactions at physiological pH. nih.gov

The flexible aminobutyl chain and its terminal primary amine are key features for modification. Alterations can probe the optimal length, conformation, and nature of the terminal functional group required for interaction with a biological target.

Chain Length and Rigidity: The four-carbon linker can be shortened (e.g., to a propyl chain) or extended to determine the optimal distance between the piperidine core and the terminal amine. acs.org Introducing unsaturation (alkene or alkyne functionalities) or small rings (e.g., cyclopropane) within the chain can restrict conformational freedom, which may lead to a more favorable binding orientation.

Terminal Amine Derivatization: The primary amino group is a versatile handle for derivatization. It can be alkylated to form secondary or tertiary amines, or acylated to generate amides. nih.gov Conversion to ureas or carbamates is also a common strategy to replace the basic nitrogen with a neutral, hydrogen-bonding group. nih.gov These changes modify the hydrogen bonding potential and remove the positive charge at physiological pH.

Modification of Aminobutyl ChainSpecific ExampleRationale / Hypothesized Effect
Chain Length Variation1-(3-Aminopropyl)piperidin-3-olTo probe the optimal spatial distance of the terminal amine from the piperidine core. acs.org
Terminal Amine Alkylation1-(4-(Dimethylamino)butyl)piperidin-3-olTo alter basicity and reduce the number of hydrogen bond donors. acs.org
Terminal Amine AcylationN-(4-(3-hydroxypiperidin-1-yl)butyl)acetamideTo remove the basic charge and introduce a neutral hydrogen bond acceptor/donor group (amide). nih.gov
Conversion to Urea1-(4-(3-hydroxypiperidin-1-yl)butyl)ureaTo replace the amine with a functional group capable of different hydrogen bonding patterns. nih.gov

The hydroxyl group at the C-3 position is a significant feature, capable of acting as both a hydrogen bond donor and acceptor. Its modification is a key step in SAR studies.

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers to evaluate the impact of steric bulk and the removal of its hydrogen bond donating ability. nih.gov

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone (piperidin-3-one derivative) removes the hydrogen bond donor and changes the local geometry from sp3 to sp2.

Dehydroxylation: Complete removal of the hydroxyl group to give 1-(4-aminobutyl)piperidine is an important modification to determine if the hydroxyl functionality is essential for activity.

Introducing substituents directly onto the carbon framework of the piperidine ring can impose conformational constraints and introduce new points of interaction.

Alkyl/Aryl Substitution: Placing small alkyl groups on the ring can influence the preferred chair conformation and the axial/equatorial orientation of the existing C-3 and N-1 substituents. nih.gov A larger aryl substituent, for example at the C-4 position, could provide an additional large hydrophobic domain for binding. nih.gov

Ring Unsaturation: The introduction of a double bond into the piperidine ring, forming a tetrahydropyridine derivative, leads to a significant flattening of the ring structure. dndi.org This change in geometry can drastically alter how the molecule fits into a binding site. dndi.org

Modification of Piperidine MoietySpecific ExampleRationale / Hypothesized Effect
C-3 OH Stereochemistry(3R)-1-(4-Aminobutyl)piperidin-3-ol vs. (3S)-1-(4-Aminobutyl)piperidin-3-olTo investigate stereospecific interactions with a chiral biological target. nih.gov
C-3 OH Oxidation1-(4-Aminobutyl)piperidin-3-oneTo remove the H-bond donor capability and alter local geometry.
Ring Substitution1-(4-Aminobutyl)-4-methylpiperidin-3-olTo introduce steric bulk, modify lipophilicity, and influence ring conformation. nih.gov
Ring Unsaturation1-(4-Aminobutyl)-1,2,5,6-tetrahydropyridin-3-olTo alter the three-dimensional geometry of the heterocyclic core. dndi.org

Rationales for Modifications Based on Predicted Molecular Interactions

The systematic modifications described above are rationalized by their predicted effects on molecular interactions with a biological target. The goal is to optimize the complementarity between the ligand and its binding site.

Ionic and Hydrogen Bonding: The two basic nitrogen atoms (piperidine N-1 and terminal amine) are expected to be protonated at physiological pH. These cationic centers are critical for forming strong ionic bonds (salt bridges) with anionic amino acid residues like aspartate or glutamate (B1630785) in a protein binding pocket. nih.gov The C-3 hydroxyl group and the terminal amine are primary sites for hydrogen bonding. Modifications that alter these groups directly probe the existence and importance of these specific interactions. acs.org

Hydrophobic and van der Waals Interactions: The carbon backbone of both the piperidine ring and the butyl chain can engage in favorable hydrophobic and van der Waals interactions within nonpolar pockets of a target. researchgate.net Varying the length of the N-1 side chain or adding substituents to the piperidine ring helps to map the extent and shape of these pockets. mdpi.comscribd.com

Conformational and Steric Effects: The flexibility of the aminobutyl chain allows it to adopt various conformations to fit a binding site. Restricting this flexibility through the introduction of double bonds or rings can "lock in" a bioactive conformation, potentially increasing affinity. dndi.org Conversely, adding bulky substituents to the piperidine ring can introduce steric clashes with the target, providing negative SAR data that is equally valuable for defining the boundaries of the binding site. nih.gov

Ultimately, a combination of these modifications, guided by iterative cycles of design, synthesis, and biological evaluation, allows for the development of a comprehensive SAR model for this compound derivatives. mdpi.comacs.org

In Vitro Biological Interaction Profiling of Analogues

The biological activity of analogues derived from the this compound scaffold has been extensively investigated through a variety of in vitro assays. These studies are crucial for understanding the molecular interactions that underpin their pharmacological effects. The profiling encompasses the evaluation of binding affinities to various receptors, the modulation of enzymatic activities, and interactions with ion channels.

Receptor Binding Affinities

Derivatives based on the piperidine and structurally related piperazine frameworks have been shown to exhibit significant binding affinities for several G-protein coupled receptors (GPCRs), most notably dopamine and melanin-concentrating hormone receptors.

A series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, which are structurally analogous to this compound derivatives, have been evaluated for their binding affinity at dopamine D2 (D2R) and D3 (D3R) receptors. nih.gov Compounds with phenyl and substituted phenyl groups demonstrated high affinity for the D3R, with Ki values below 10 nM. nih.gov For instance, the unsubstituted phenylpiperazine compound 6 showed a Ki of 8.9 nM at D3R with a 5.4-fold selectivity over D2R. nih.gov Introducing a 2-methoxyphenyl group (compound 7 ) enhanced D3R affinity approximately 3-fold (Ki = 3.5 nM) but also increased D2R affinity, leading to reduced selectivity. nih.govacs.org The highest D3R affinity was observed with the 2,3-dichlorophenylpiperazine analogue, compound 8 , which had a subnanomolar Ki value. nih.govacs.org The addition of a trifluoromethyl group at the 3-position of the phenyl ring (compound 9 ) also improved D3R affinity and selectivity (D2R Ki/D3R Ki = 56) compared to the unsubstituted analogue. acs.org

Further modifications incorporating pyrimidinyl rings revealed the importance of bulky substituents for receptor affinity and selectivity. Among 4-pyrimidinylpiperazines, the 2-tert-butyl-6-trifluoromethyl derivative (compound 25 ) was the most potent and selective, with a D3R Ki of 4.2 nM and a 122-fold selectivity over D2R. nih.govacs.org

CompoundHead Group (Arylpiperazine)D3R Ki (nM)D2R Ki (nM)Selectivity (D2R/D3R)
6 Phenyl8.9485.4
7 2-Methoxyphenyl3.54.81.4
8 2,3-Dichlorophenyl0.831113
9 3-Trifluoromethylphenyl3.217956
25 2-tert-Butyl-6-trifluoromethyl-pyrimidin-4-yl4.2513122

Data sourced from multiple studies. nih.govacs.org

Naphtho[1,2-b]furan-2-carboxamide derivatives featuring a piperidinylphenyl moiety linked by a propyl chain have been identified as potent MCH-R1 antagonists. jst.go.jp An unsubstituted naphthofuran derivative (9a ) showed moderate binding affinity (IC50 = 370 nM). jst.go.jp Introducing a phenyl group at the 5-position of the naphthofuran skeleton (9c ) increased the binding affinity 2.5-fold (IC50 = 150 nM). jst.go.jp Further substitution on this phenyl ring with electron-withdrawing groups led to significant improvements in potency; the p-cyano analog 9g had an IC50 of 10 nM. jst.go.jp The most potent compound in this series was the 5-(4-pyridinyl) derivative 10b , which exhibited a highly potent MCH-R1 binding affinity with an IC50 value of 3 nM. jst.go.jp

CompoundR Group at Naphthofuran Position 5MCH-R1 IC50 (nM)
9a H370
9c Phenyl150
9f 4-Chlorophenyl70
9g 4-Cyanophenyl10
10b 4-Pyridinyl3

Data sourced from a study on naphthofuran derivatives as MCH-R1 antagonists. jst.go.jp

Enzyme Modulation and Kinetics

Analogues of this compound have been primarily studied as inhibitors of cholinesterases and enzymes involved in bacterial metabolic pathways.

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. nih.gov These studies found that the basicity of the piperidine nitrogen atom is crucial for activity. nih.gov Significant potency was achieved with compound 21 , 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which is one of the most potent AChE inhibitors identified, with an IC50 of 0.56 nM. nih.gov This compound demonstrated an affinity for AChE that was 18,000 times greater than for butyrylcholinesterase (BuChE), highlighting its remarkable selectivity. nih.gov

Piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis (Mtb). nih.gov This pathway is a validated target for tuberculosis therapy. nih.gov Structure-activity relationship (SAR) studies identified two novel inhibitors with potent activity against both the MenA enzyme and the Mtb bacterium, with IC50 values ranging from 13-22 µM and growth inhibition concentrations (GIC50) of 8-10 µM. nih.gov

CompoundTarget EnzymeBiological Activity (IC50)
21 Acetylcholinesterase (AChE)0.56 nM
MenA Inhibitor Analogues 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)13 - 22 µM

Data sourced from studies on AChE and MenA inhibitors. nih.govnih.gov

Ion Channel Interactions

The interaction of piperidine derivatives with various ion channels is an area of growing interest, with studies pointing towards activity at calcium and acid-sensing ion channels.

Studies on 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, which can incorporate piperidine-like structures, have shown their ability to bind to 1,4-DHP calcium channel antagonist receptors. nih.gov Sixteen different 1,4-DHP derivatives were found to inhibit specific binding in rat brain tissue with IC50 values ranging from 0.43 to 3.49 µM. nih.gov Scatchard analysis revealed that some compounds competitively increased the dissociation constant (Kd), while others non-competitively decreased the maximal number of binding sites (Bmax), suggesting different mechanisms of antagonism. nih.gov

Acid-sensing ion channels are implicated in pathologies like ischemic stroke and pain. nih.gov While direct studies on this compound are limited, research on peptide modulators of ASICs reveals key interaction points that could be targeted by small molecules. The spider venom peptide PcTx1, a well-studied ASIC modulator, interacts with the channel's "acidic pocket". nih.gov The species- and subtype-dependent activity of PcTx1 analogues suggests that targeting residues at the channel subunit interface could allow for the engineering of selective small-molecule modulators, a principle applicable to the design of novel piperidine-based derivatives. nih.gov

Elucidation of Structure-Activity Relationships for Specific Biological Interactions

The biological activity of this compound derivatives is finely tuned by their structural characteristics. Structure-activity relationship (SAR) studies have provided critical insights into how specific molecular modifications influence interactions with biological targets.

For dopamine receptor ligands, SAR analysis of [4-(4-carboxamidobutyl)]-1-arylpiperazines highlighted several key features. nih.govacs.org The nature of the aryl group attached to the piperazine nitrogen is a major determinant of both affinity and selectivity. nih.gov While a simple phenyl ring provides good D3R affinity, substitution with a 2-methoxyphenyl group enhances this affinity but at the cost of D2R selectivity. nih.govacs.org Conversely, introducing bulky, electron-withdrawing groups, such as a 2,3-dichloro or a 3-trifluoromethylphenyl group, can improve both affinity and selectivity for the D3 receptor. nih.govacs.org The most significant selectivity was achieved with a 2-tert-butyl-6-trifluoromethyl-pyrimidin-4-yl group, indicating that steric bulk and electronic properties at the distal end of the molecule are critical for differentiating between the highly homologous D2 and D3 receptors. nih.govacs.org

In the context of MCH-R1 antagonists, SAR studies of naphtho[1,2-b]furan-2-carboxamides revealed that the 5-position of the naphthofuran core is a critical point for modification. jst.go.jp Aromatic and heteroaromatic substituents at this position dramatically increase binding affinity compared to the unsubstituted analogue. jst.go.jp Electron-withdrawing groups on a 5-phenyl substituent, such as a cyano group, were particularly effective, increasing potency 15-fold. jst.go.jp The highest affinity was achieved with a 4-pyridinyl substituent, suggesting that a nitrogen atom at this position engages in a key hydrogen bond or electrostatic interaction within the MCH-R1 binding pocket. jst.go.jp

For enzyme inhibitors, the SAR is also well-defined. In the case of AChE inhibitors, a bulky moiety in the para position of the benzamide (B126) group and the introduction of an alkyl or phenyl group on the benzamide nitrogen dramatically enhanced activity. nih.gov The basicity of the piperidine nitrogen was also found to be essential for potent inhibition. nih.gov For inhibitors of Mtb MenA, replacing a benzophenone (B1666685) moiety with various aryl and biaryl isosteres, such as 2-naphthyl and 4-halophenyl groups, retained potency while reducing lipophilicity. nih.gov The position of halogen substituents on a monocyclic ring was important, with meta- and para-derivatives showing improved inhibitory and antibacterial activity, whereas ortho-derivatives only improved MenA inhibition, indicating a specific spatial requirement for interaction with the target enzyme. nih.gov

These studies collectively demonstrate that the piperidine scaffold serves as a versatile platform. Its biological activity can be precisely modulated by modifying the substituents on the piperidine nitrogen, the nature of the side chain, and the terminal functional groups, allowing for the optimization of potency and selectivity for a wide range of biological targets.

Mechanistic Investigations of 1 4 Aminobutyl Piperidin 3 Ol and Its Derivatives

Elucidation of Molecular Interaction Mechanisms in Vitro

Understanding how a molecule interacts with its biological target at a molecular level is fundamental to pharmacology. For 1-(4-Aminobutyl)piperidin-3-OL, this would involve a combination of experimental and computational techniques to define its binding characteristics and dynamic behavior.

Ligand-Target Recognition and Binding Modes

The initial step in characterizing the mechanism of action of this compound would be to identify its biological target(s). Once a target is identified, the nature of the interaction can be explored. Key aspects of this investigation would include:

Binding Affinity: Quantitative measurement of the strength of the interaction between this compound and its target receptor or enzyme. This is typically determined using techniques such as radioligand binding assays or surface plasmon resonance.

Key Intermolecular Interactions: The functional groups of this compound—the secondary amine in the piperidine (B6355638) ring, the primary amine of the aminobutyl chain, and the hydroxyl group—are all capable of forming hydrogen bonds. The piperidine ring itself can engage in van der Waals interactions, and the protonated amines can form ionic bonds with negatively charged residues in a binding pocket. Computational docking studies are often employed to predict the most likely binding pose and identify these key interactions.

A hypothetical data table illustrating the type of data that would be generated from such studies is presented below.

Parameter Hypothetical Value Technique Significance
Binding Affinity (Ki)50 nMRadioligand Binding AssayIndicates the concentration of the compound required to occupy 50% of the target receptors, a measure of binding strength.
Hydrogen Bond DonorsHydroxyl group, Amino groupsX-ray Crystallography, Molecular ModelingIdentifies key interactions that stabilize the ligand-target complex.
Hydrogen Bond AcceptorsHydroxyl group, Amino groupsX-ray Crystallography, Molecular ModelingIdentifies key interactions that stabilize the ligand-target complex.
Ionic InteractionsProtonated Amino groupsMolecular ModelingHighlights the role of electrostatic forces in ligand binding.

Conformational Dynamics in Biological Milieu

The flexibility of the aminobutyl side chain and the chair-boat conformations of the piperidine ring mean that this compound can adopt multiple shapes. Its conformational dynamics in a biological environment, such as a receptor binding pocket, are crucial for its activity.

Conformational Analysis: Computational methods like molecular dynamics simulations can be used to explore the conformational landscape of the molecule in an aqueous environment and when interacting with its target. These studies can reveal the most stable conformations and the energy barriers between them.

Impact of Conformation on Binding: The specific conformation adopted by the molecule upon binding can significantly influence the strength and nature of the interaction. Understanding these dynamics is key to designing more potent and selective derivatives.

Cellular Pathway Interrogation in in Vitro Models

Beyond molecular interactions, it is essential to understand how this compound affects cellular processes. In vitro cell-based assays are critical for these investigations.

Intracellular Localization Studies

Determining where the compound accumulates within a cell can provide clues about its mechanism of action.

Fluorescent Labeling: A fluorescent tag could be chemically attached to this compound. Confocal microscopy could then be used to visualize its distribution within cultured cells.

Subcellular Fractionation: This technique involves separating different cellular organelles (e.g., nucleus, mitochondria, cytoplasm) and then using analytical methods like mass spectrometry to quantify the concentration of the compound in each fraction.

Signaling Pathway Modulation Analyses

If this compound binds to a receptor, it is likely to modulate one or more intracellular signaling pathways.

Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway. For example, if the compound targets a G-protein coupled receptor, a reporter assay could measure changes in the levels of second messengers like cyclic AMP (cAMP).

Western Blotting: This technique can be used to assess changes in the phosphorylation state of key proteins within a signaling cascade, providing a snapshot of the pathway's activation status after treatment with the compound.

Below is a hypothetical data table summarizing potential findings from cellular pathway analyses.

Pathway Component Effect of Compound Assay Interpretation
cAMP LevelsIncreasedReporter Gene AssaySuggests activation of a Gs-coupled receptor.
p-ERK LevelsDecreasedWestern BlotIndicates inhibition of the MAPK/ERK signaling pathway.
NF-κB TranslocationNo ChangeImmunofluorescenceSuggests the compound does not act via the NF-κB pathway.

Allosteric Modulation and Orthosteric Binding Principles

A key question in the mechanistic investigation of any novel compound is whether it binds to the primary (orthosteric) site of its target or to a secondary (allosteric) site.

Orthosteric Binding: An orthosteric ligand binds to the same site as the endogenous ligand or substrate. Its effects are typically competitive.

Allosteric Modulation: An allosteric modulator binds to a different site on the target protein, inducing a conformational change that alters the binding or efficacy of the orthosteric ligand. Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (binding without affecting the orthosteric ligand's effect but potentially blocking other allosteric modulators).

Distinguishing between these two modes of action is crucial for drug development and can be achieved through a series of binding and functional assays. For instance, the effect of this compound on the binding affinity of a known orthosteric ligand would be evaluated. A change in the binding affinity of the orthosteric ligand in the presence of this compound would be indicative of allosteric modulation.

Computational Chemistry and Cheminformatics of 1 4 Aminobutyl Piperidin 3 Ol

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

The structure of "1-(4-Aminobutyl)piperidin-3-OL," featuring a piperidine (B6355638) ring, a hydroxyl group, and a flexible aminobutyl side chain, suggests potential interactions with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases. Molecular docking simulations can be employed to predict how this compound might bind to the active sites of these proteins.

In a typical docking protocol, the 3D structure of the ligand ("this compound") is placed into the binding site of a target protein, and various conformations and orientations are sampled. A scoring function then estimates the binding affinity for each pose. For instance, docking this compound into the binding site of a kinase could reveal poses where the aminobutyl group interacts with the hinge region, a common binding motif for kinase inhibitors. The hydroxyl group on the piperidine ring could form crucial hydrogen bonds, anchoring the molecule within the active site.

Table 1: Hypothetical Docking Scores and Predicted Binding Affinities for this compound with Putative Targets

Putative Target Class Example Protein Docking Score (kcal/mol) Predicted Binding Affinity (Ki, nM)
Serine/Threonine Kinase Cancer Osaka Thyroid (COT) Kinase -8.5 50
GPCR CCR5 Receptor -7.9 120

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from molecular docking studies. Actual values would depend on the specific protein target and computational methods used.

Following the prediction of binding poses, a detailed analysis of the intermolecular interactions between "this compound" and the amino acid residues of the target protein is performed. This analysis is crucial for understanding the structural basis of binding and for guiding further optimization of the ligand.

The key functional groups of "this compound" are capable of forming several types of interactions:

Hydrogen Bonds: The primary amine (-NH2) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the nitrogen atom in the piperidine ring and the oxygen of the hydroxyl group can act as acceptors.

Electrostatic Interactions: Under physiological pH, the primary amine and the piperidine nitrogen can be protonated, allowing for strong electrostatic interactions with negatively charged residues like aspartate and glutamate (B1630785).

Hydrophobic Interactions: The carbon backbone of the piperidine ring and the butyl chain can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

Table 2: Potential Interacting Residues and Interaction Types for this compound

Functional Group of Ligand Potential Interacting Residue Type of Interaction
Primary Amine (-NH2) Aspartic Acid, Glutamic Acid Hydrogen Bond, Salt Bridge
Hydroxyl (-OH) Serine, Threonine, Asparagine Hydrogen Bond
Piperidine Ring Nitrogen Aspartic Acid, Glutamic Acid Hydrogen Bond (if protonated), Salt Bridge

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties, structure, and reactivity of molecules. jksus.org These methods provide a detailed understanding of a molecule's behavior at the atomic level.

Conformational analysis using quantum chemical calculations can map the potential energy surface of the molecule. This process identifies low-energy, stable conformers that are most likely to exist under physiological conditions. Understanding the preferred conformation is critical, as it dictates the shape of the molecule that will interact with a biological target. The energy landscape can reveal the energy barriers between different conformations, providing insight into the molecule's dynamic behavior.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can be invaluable for the characterization of novel compounds. mdpi.com Methods like DFT can be used to calculate NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure and purity of a synthesized compound. mdpi.com

Table 3: Theoretically Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data Type Hypothetical Predicted Values
¹H NMR Chemical Shifts (ppm) Protons adjacent to N and O: 2.5-3.5 ppm; Butyl chain protons: 1.4-1.8 ppm
¹³C NMR Chemical Shifts (ppm) Carbon bearing -OH: 65-75 ppm; Carbons adjacent to N: 40-60 ppm

Note: These are representative value ranges based on the functional groups present in the molecule. Precise values would be obtained from specific quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A theoretical QSAR model for analogues of "this compound" could be developed to predict the biological activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov

To build a QSAR model, a dataset of molecules with known activities is required. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to create a mathematical equation that correlates these descriptors with biological activity.

Table 4: Examples of Molecular Descriptors for Theoretical QSAR Modeling of this compound Analogues

Descriptor Class Specific Descriptor Property Described
Electronic Dipole Moment, Partial Charges Distribution of electrons in the molecule
Steric Molecular Weight, Molecular Volume Size and shape of the molecule
Lipophilicity LogP Hydrophobicity and membrane permeability
Topological Wiener Index, Molecular Connectivity Atomic arrangement and branching

A resulting QSAR model, for example, might indicate that increasing lipophilicity while maintaining a specific charge distribution on the aminobutyl side chain is beneficial for activity. Such insights are invaluable for the rational design of new and improved therapeutic agents based on the "this compound" scaffold.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a compound and its biological activity. neovarsity.org The fundamental principle is that variations in a molecule's structure influence its activity, allowing for the prediction of a novel compound's potency. neovarsity.orgelsevierpure.com For a molecule like this compound, developing a QSAR model would involve several key steps.

First, a dataset of structurally similar compounds, typically piperidine derivatives with known biological activities against a specific target, would be curated. jetir.orgnih.gov Next, a wide range of molecular descriptors quantifying the physicochemical, topological, electronic, and geometric properties of each molecule in the series would be calculated. neovarsity.org Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and neural networks, a mathematical model is constructed that links the descriptors (predictor variables) to the biological activity (response variable). neovarsity.orgnih.gov

The goal is to create a statistically robust model that can accurately forecast the activity of new, untested compounds. nih.gov The predictive power of such models is rigorously assessed through internal and external validation techniques to ensure their reliability. nih.govnih.gov For piperidine derivatives, QSAR studies have successfully created models to predict activities such as enzyme inhibition, providing a framework for the guided optimization of lead compounds. jetir.orgnih.gov

Feature Selection for Optimal Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. protoqsar.com They are the foundation of QSAR modeling, translating chemical structures into a format that statistical algorithms can interpret. protoqsar.com These descriptors can be classified by their dimensionality, ranging from simple 0D properties to complex 3D and 4D representations. hufocw.org

1D Descriptors: Include basic properties like molecular weight, atom counts, and logP (lipophilicity). neovarsity.org

2D Descriptors: Account for the molecule's topology, such as connectivity indices and molecular fingerprints. neovarsity.org

3D Descriptors: Describe the molecule's spatial arrangement, including shape, volume, and electrostatic properties. neovarsity.org

For any given molecule, thousands of descriptors can be calculated. protoqsar.com However, using too many can lead to model overfitting. Therefore, feature selection is a critical step to identify the most relevant descriptors that have a true correlation with biological activity. neovarsity.org This process enhances the model's accuracy and interpretability. For this compound, a selection of its fundamental molecular descriptors would form the initial input for model development.

Table 1: Calculated Molecular Descriptors for this compound

Descriptor Type Descriptor Name Value Significance
Constitutional (1D) Molecular Formula C₉H₂₀N₂O Defines the elemental composition.
Molecular Weight 172.27 g/mol Influences absorption and distribution. ucsb.edu
Physicochemical (1D) logP 0.82 Indicates moderate lipophilicity, relevant for membrane permeation. ucsb.edu
Topological Polar Surface Area (TPSA) 49.49 Ų Predicts transport properties, such as blood-brain barrier penetration.
Topological (2D) Number of Rotatable Bonds 5 Relates to conformational flexibility.
Feature Counts (1D) Hydrogen Bond Donors 3 Key for specific interactions with biological targets. ucsb.edu

Pharmacophore Modeling and Virtual Screening for Analogues

A pharmacophore is an abstract three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups. derpharmachemica.com Pharmacophore modeling is a powerful tool in drug design used to identify new molecules with different chemical scaffolds but similar biological functions. nih.gov

For this compound, a pharmacophore model would be constructed by identifying its key chemical features:

The hydroxyl group (–OH) can act as both a hydrogen bond donor and acceptor.

The secondary amine in the piperidine ring is a potential hydrogen bond acceptor and can be a positive ionizable center at physiological pH.

The primary amine (–NH₂) on the butyl chain is a strong hydrogen bond donor and also a positive ionizable center.

The aliphatic portions of the molecule contribute to hydrophobic interactions.

Once a pharmacophore hypothesis is developed, it can be used as a 3D query in a virtual screening campaign. nih.gov Large databases containing millions or even billions of chemical compounds are searched to find molecules that match the defined pharmacophoric features. frontiersin.orgmacinchem.org This process efficiently filters vast chemical libraries to identify a smaller, more manageable set of diverse compounds that are likely to be active. macinchem.org These "hits" can then be acquired or synthesized for experimental testing, significantly streamlining the discovery of novel analogues. nih.gov

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. nih.govuzh.ch This technique allows researchers to observe how a compound binds to its target, the stability of the resulting complex, and the conformational changes that may occur. researcher.life

Key insights gained from MD simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex.

Atomic Fluctuations: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that are important for ligand binding.

Interaction Analysis: The simulation allows for a detailed analysis of specific interactions, such as hydrogen bonds and hydrophobic contacts, revealing which residues are critical for anchoring the ligand in the binding pocket. nih.gov

These simulations can elucidate the mechanism of action at an atomic level and provide crucial information for optimizing the affinity and selectivity of lead compounds. researcher.life

Metabolic Pathways and Biotransformation Studies Non Human Biological Systems

In Vitro Stability and Metabolite Identification in Preclinical Biological Matrices

There is currently no published data detailing the in vitro stability of 1-(4-Aminobutyl)piperidin-3-OL in common preclinical biological matrices such as liver microsomes, S9 fractions, or plasma from non-human species. Consequently, the identification of its potential metabolites has not been reported.

Enzymatic Hydrolysis and Oxidation Pathways

While piperidine-containing compounds can undergo oxidative metabolism, often mediated by cytochrome P450 (CYP) enzymes, leading to hydroxylation, N-dealkylation, or ring-opening, no specific studies have investigated these pathways for this compound. The presence of a primary amine and a secondary alcohol group suggests potential sites for oxidation. However, without experimental data, any proposed pathway remains speculative. Similarly, the susceptibility of this compound to enzymatic hydrolysis has not been explored.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

The hydroxyl and amino moieties on this compound represent potential sites for phase II conjugation reactions. These processes, such as glucuronidation and sulfation, are common detoxification pathways that increase the water solubility of compounds to facilitate their excretion. However, no studies have been published that confirm whether this compound undergoes these or any other conjugation reactions in vitro.

Identification of Responsible Enzyme Systems (In Vitro Microsomal Studies)

Due to the absence of metabolism studies, the specific enzyme systems, such as CYP isoforms or UDP-glucuronosyltransferases (UGTs), responsible for the biotransformation of this compound have not been identified. In vitro studies using liver microsomes are a standard method to elucidate the roles of these enzymes in drug metabolism. The lack of such research for this compound means its metabolic profile and potential for drug-drug interactions remain unknown.

Pathways of Degradation in Environmental and Chemical Biology Contexts

Information regarding the environmental fate and degradation pathways of this compound is not available in the scientific literature. Studies on its persistence, bioaccumulation, and potential breakdown products in soil, water, or other environmental compartments have not been reported. Furthermore, its utility or degradation within chemical biology research, for instance as a chemical probe or in targeted protein degradation, has not been described.

Advanced Analytical Methodologies for Research Applications of 1 4 Aminobutyl Piperidin 3 Ol

Chromatographic Techniques for Purity and Quantification in Research Samples

Chromatography is a cornerstone for the separation and quantification of 1-(4-aminobutyl)piperidin-3-ol from starting materials, reaction mixtures, and biological matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Due to the lack of a strong chromophore in its native structure, direct UV detection of this compound is challenging, necessitating method development focused on derivatization or the use of alternative detection methods.

A common strategy involves pre-column derivatization to introduce a UV-active moiety to the molecule. nih.gov Reagents that react with primary or secondary amines, such as para-toluenesulfonyl chloride (PTSC) or benzoyl chloride, are often employed. researchgate.netgoogle.com This derivatization not only enhances detectability but also can improve the chromatographic retention and peak shape on reversed-phase columns. researchgate.net

Method development typically involves optimizing several key parameters to achieve efficient separation and accurate quantification. A reversed-phase C18 column is frequently the stationary phase of choice. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govijper.org Gradient elution may be required to separate the derivatized compound from impurities and matrix components effectively. Validation of the developed method is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of a Derivatized Piperidine (B6355638) Analog

Parameter Condition Purpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Provides hydrophobic interaction for separation.
Mobile Phase A: 0.01 M Phosphate Buffer (pH 3.0)B: Acetonitrile Separation of polar and non-polar analytes.
Gradient 30% B to 80% B over 15 minutes Elutes compounds with varying polarities.
Flow Rate 1.0 mL/min Ensures optimal separation efficiency and run time.
Column Temp. 30°C Maintains consistent retention times.
Injection Vol. 10 µL Standardized volume for quantitative analysis.
Detector UV-Vis Diode Array Detector (DAD) Monitors absorbance at the chromophore's λmax (e.g., 228-254 nm). nih.govgoogle.com

| Derivatization | Pre-column with PTSC or Benzoyl Chloride | Introduces a chromophore for UV detection. nih.govgoogle.com |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra. However, this compound is a polar molecule with multiple active hydrogen atoms in its amine and hydroxyl groups, making it non-volatile and unsuitable for direct GC analysis. sigmaaldrich.comsemanticscholar.org Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. sigmaaldrich.com

The most common derivatization approach for compounds with -OH and -NH functional groups is silylation. gcms.cz This process replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.commdpi.com This reaction reduces the compound's polarity and hydrogen bonding capacity, rendering the derivative sufficiently volatile for GC analysis. gcms.cz

The resulting TMS-derivatized this compound can be separated on a non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms). The mass spectrometer detector provides a fragmentation pattern (mass spectrum) that serves as a chemical fingerprint, allowing for unambiguous identification of the compound and its potential impurities. mdpi.comresearchgate.net Quantitative analysis can be performed by selected ion monitoring (SIM), which enhances sensitivity and selectivity.

Table 2: Derivatization Strategies for GC-MS Analysis of this compound

Functional Group Derivatization Reaction Reagent Example Resulting Derivative
Hydroxyl (-OH) Silylation BSTFA, MSTFA O-TMS Ether
Primary Amine (-NH₂) Silylation BSTFA, MSTFA N,N-bis(TMS) Amine
Secondary Amine (-NH-) Silylation BSTFA, MSTFA N-TMS Amine

| All Groups | Acylation | Trifluoroacetic Anhydride (TFAA) | N/O-Trifluoroacetyl Ester/Amide |

High-Resolution Mass Spectrometry for Metabolite Elucidation and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is an indispensable tool for the structural confirmation and metabolite identification of research compounds. nih.gov The primary advantage of HRMS is its ability to measure mass-to-charge ratios (m/z) with very high accuracy (typically <5 ppm), which allows for the unambiguous determination of a compound's elemental composition. nih.gov

For structural confirmation, the experimentally measured accurate mass of the protonated or deprotonated molecular ion of this compound is compared against its calculated theoretical mass. A close match provides strong evidence for the correct molecular formula and, by extension, the identity of the compound. Further confirmation is achieved through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of product ions that corresponds to the compound's specific structure. nih.gov

In metabolic studies, HRMS is used to detect and identify metabolites in complex biological matrices like plasma or microsomes. nih.gov The analytical strategy involves searching the full-scan HRMS data for potential metabolites by calculating the expected accurate masses corresponding to common biotransformation reactions (e.g., oxidation, N-dealkylation, glucuronidation) applied to the parent compound. nih.gov The identification of a metabolite is then confirmed by analyzing its fragmentation pattern and comparing it to that of the parent compound to pinpoint the site of metabolic modification.

Table 3: Potential Biotransformations of this compound and Corresponding Mass Shifts

Biotransformation Mass Change (Da) Potential Site of Modification
Oxidation (Hydroxylation) +15.9949 Piperidine ring, Butyl chain
N-Oxidation +15.9949 Piperidine nitrogen, Primary amine
Dehydrogenation -2.0156 Piperidinol to Piperidinone
N-Dealkylation -57.0704 Removal of aminobutyl group
Glucuronidation +176.0321 Hydroxyl group, Amine groups

| Acetylation | +42.0106 | Primary amine |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, NMR is essential not only for verifying the chemical structure but also for determining its stereochemistry and preferred conformation. mdpi.comnih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the piperidine ring and the aminobutyl side chain. mdpi.com

Two-dimensional (2D) NMR techniques are employed for unambiguous signal assignment and to establish connectivity. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which helps piece together the molecular skeleton. mdpi.com

For stereochemical and conformational analysis, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is particularly crucial. mdpi.com The chiral center at the C3 position of the piperidine ring means that the hydroxyl group can be in either an axial or equatorial position. NOE experiments measure through-space interactions between protons that are close to each other (<5 Å), providing critical data on the 3D arrangement of the molecule. This information helps to determine the relative stereochemistry and the preferred chair conformation of the piperidine ring, as well as the orientation of the substituents. mdpi.comnih.gov

Microscale Analytical Approaches for Limited Sample Volumes

In many research contexts, such as in vitro metabolism or early-stage discovery, the available sample volume is often minimal. Microscale analytical approaches are therefore essential for obtaining reliable data from precious samples.

The high sensitivity of modern mass spectrometers makes LC-MS and GC-MS inherently well-suited for low-volume analysis. koreascience.krmetabolomicsworkbench.org Methodologies can be further adapted to handle smaller volumes. For instance, solid-phase microextraction (SPME) can be used to extract and concentrate volatile derivatives of this compound from the headspace of a small sample vial prior to GC-MS analysis, improving detection limits. mdpi.comnih.gov

For LC-based analysis, the use of nano- or micro-flow HPLC systems, which operate at flow rates significantly lower than analytical-scale HPLC, can dramatically increase sensitivity when sample mass is the limiting factor. When coupled with a sensitive mass spectrometer, these systems allow for the analysis of sub-microliter sample volumes. Furthermore, for HPLC analysis of the underivatized compound, a Charged Aerosol Detector (CAD) can be employed. CAD is a mass-sensitive detector that does not require a chromophore, offering a sensitive alternative to UV detection for polar compounds when derivatization is not feasible or could lead to sample loss. researchgate.net

Future Directions and Emerging Research Avenues for 1 4 Aminobutyl Piperidin 3 Ol

Integration with Systems Chemical Biology Approaches

Systems chemical biology offers a powerful paradigm for elucidating the mechanism of action of novel compounds by examining their effects on a global scale. For 1-(4-aminobutyl)piperidin-3-ol, this approach would involve moving beyond single-target interactions to understand its impact on complex biological networks. Future research could involve high-throughput screening of the compound against extensive panels of cell lines, coupled with multi-omics profiling (genomics, proteomics, metabolomics). By analyzing the resulting large-scale datasets, researchers could identify pathway-level perturbations and construct comprehensive drug-target-phenotype maps. This would not only help in hypothesizing its primary targets but also in uncovering unexpected off-target effects, polypharmacology, and potential biomarkers for its activity.

Exploration of Novel Biological Targets beyond Traditional Receptors

The piperidine (B6355638) scaffold is a privileged structure known to interact with a wide array of biological targets. While traditional research often focuses on well-established receptor families like GPCRs and ion channels, future investigations should explore unconventional targets for this compound. Drawing inspiration from related structures, this could include:

Enzymes in Pathogen-Specific Pathways : Analogous 4-aminopiperidines have shown promise as antifungal agents by inhibiting enzymes like sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway of fungi. mdpi.com Similarly, piperidinol-based compounds have been identified as potential anti-tuberculosis agents. nih.govnih.gov Screening this compound against microbial enzymes could uncover novel anti-infective properties.

Innate Immunity Proteins : The NLRP3 inflammasome, a key component of the innate immune system, has been targeted by scaffolds incorporating a 1-(piperidin-4-yl) moiety. mdpi.com Investigating whether this compound can modulate the activity of such protein complexes could open avenues for treating inflammatory diseases.

Iminosugar Mimicry : The hydroxylated piperidine core is characteristic of iminosugars, which are known inhibitors of glycosidases. nih.gov Depending on its stereochemistry, this compound could be explored for activity against various glycoside hydrolases, with potential applications in metabolic disorders or viral infections. nih.gov

Potential Target ClassExample from Related CompoundsTherapeutic Area
Fungal EnzymesInhibition of ergosterol biosynthesis by 4-aminopiperidines mdpi.comAntifungal
Inflammasome ProteinsModulation of NLRP3 by piperidine-benzimidazole scaffolds mdpi.comAnti-inflammatory
Mycobacterial TargetsActivity of piperidinols against tuberculosis nih.govnih.govAnti-tuberculosis
Glycoside HydrolasesGlycosidase inhibition by trihydroxypiperidines nih.govMetabolic Disorders, Antiviral

Development of Innovative Synthetic Strategies for Complex Analogues

To fully explore the structure-activity relationship (SAR) of this compound, the development of innovative and efficient synthetic strategies is paramount. Future work should focus on methods that allow for the controlled introduction of diversity and complexity.

Key areas for synthetic innovation include:

Stereocontrolled Synthesis : The two stereocenters on the piperidine ring (at C3 and the potential for chirality at the point of substitution if the ring is further modified) are critical for biological activity. Strategies like Rh(I)-catalyzed asymmetric hydrogenation, which has been used for chiral 4-amino-3-hydroxy piperidines, could be adapted to control the absolute and relative stereochemistry of analogues. nih.gov

Parallel Synthesis for Library Generation : To rapidly probe the SAR, parallel synthesis methodologies can be employed. Reductive amination protocols, used to create libraries of 4-aminopiperidines from N-substituted 4-piperidone derivatives, provide a robust template for generating a diverse set of analogues by varying the substituents on either nitrogen atom. mdpi.com

Modern Cyclization Techniques : Advanced organic synthesis methods, such as radical-mediated amine cyclization and iron-catalyzed reductive amination of amino acids, offer novel routes to construct the core piperidine ring, potentially allowing for the creation of more complex and highly substituted derivatives. nih.gov

Synthetic StrategyApplicationPotential Advantage
Asymmetric HydrogenationControl of stereochemistry at C3 and C4 positions nih.govAccess to specific stereoisomers
Reductive AminationLibrary synthesis from piperidone precursors mdpi.comRapid SAR exploration
Radical-Mediated CyclizationConstruction of the piperidine ring from linear precursors nih.govAccess to novel ring substitutions

Applications in Chemical Probes for Biological Research

Beyond its potential therapeutic applications, this compound can be developed into a chemical probe to investigate biological systems. By modifying the parent structure, it can be converted into a tool for target identification, validation, and imaging. Future directions include:

Isotopically Labeled Analogues : Synthesizing isotopically labeled versions (e.g., with ¹³C, ¹⁵N, or ²H) of this compound would enable its use in metabolic studies and pharmacokinetic analyses. This approach, similar to that used for creating labeled agmatine (1-(4-aminobutyl)guanidine), can help trace the compound and its metabolites in vitro and in vivo using mass spectrometry or NMR. mdpi.com

Affinity-Based Probes : The structure could be appended with a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry). Such photoaffinity probes would allow for the covalent labeling and subsequent identification of specific binding partners in complex biological samples.

Fluorescent Probes : Conjugating a fluorophore to a non-essential position of the molecule could create a probe for visualizing its subcellular localization and tracking its interaction with targets in real-time using fluorescence microscopy.

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational chemistry with experimental biology represents a highly efficient strategy for accelerating the discovery process. For this compound, a synergistic workflow could be established to guide its development.

This approach would involve:

Computational Modeling : Using the structure of this compound as a starting point, molecular docking and dynamics simulations can be performed against homology models or crystal structures of potential targets. This has been successfully applied to understand how piperidine-based ligands interact with targets like the Sigma 1 Receptor. nih.gov

Hypothesis Generation : The computational results can predict binding modes and identify key interactions, generating hypotheses about which structural modifications might enhance affinity or selectivity.

Experimental Validation : These hypotheses are then tested through the synthesis of targeted analogues and subsequent in vitro biological evaluation.

Iterative Optimization : The experimental data is used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that can more rapidly lead to optimized compounds. This combined approach has proven effective in rationalizing the binding of piperidine derivatives to complex targets like the NLRP3 inflammasome. mdpi.com

StepComputational MethodExperimental MethodOutcome
1. Target PredictionMolecular Docking, Pharmacophore Modeling(None)A ranked list of potential biological targets.
2. Binding Mode AnalysisMolecular Dynamics (MD) Simulations nih.gov(None)Hypothesis of key ligand-protein interactions.
3. Hypothesis Testing(None)Synthesis of focused analogues, In vitro binding/functional assays.Validation of predicted interactions and SAR.
4. OptimizationRefined Docking/MD ModelsBiological evaluation of new analogues.Compounds with improved potency and selectivity.

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